molecular formula C9H16N4O3 B2580432 3-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)propan-1-amine CAS No. 1856064-05-5

3-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)propan-1-amine

Cat. No. B2580432
M. Wt: 228.252
InChI Key: NXQLGIKJMRGBDM-UHFFFAOYSA-N
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Description

3-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)propan-1-amine , also known by its chemical formula C₆H₁₀N₄O₂ , is a compound with intriguing properties. Let’s explore further.



Molecular Structure Analysis

The molecular structure of 3-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)propan-1-amine reveals its core components:



  • A pyrazole ring (1H-pyrazol-1-yl)

  • An isopropoxy group (3-isopropoxy)

  • A nitro group (4-nitro)

  • A primary amine (propan-1-amine)


The arrangement of these functional groups significantly influences its properties and reactivity.



Chemical Reactions Analysis

While specific reactions involving this compound are not explicitly documented, we can infer potential reactions based on its functional groups. For instance:



  • The nitro group may participate in reduction reactions.

  • The amine group could undergo nucleophilic substitution or condensation reactions.

  • The pyrazole ring might engage in cyclization or aromatic substitution.



Physical And Chemical Properties Analysis


  • Melting Point : Investigate the temperature at which it transitions from solid to liquid.

  • Solubility : Assess its solubility in various solvents (e.g., water, organic solvents).

  • Stability : Examine its stability under different conditions (heat, light, pH).


Safety And Hazards

Safety considerations are crucial:



  • Toxicity : Evaluate its toxicity profile.

  • Handling : Follow proper lab protocols when working with this compound.

  • Storage : Store it securely to prevent degradation or accidents.


Future Directions

Researchers should:



  • Investigate its biological activity.

  • Optimize synthetic routes.

  • Explore potential applications.


Remember that this analysis is based on available information, and further research is essential. For more detailed insights, consult relevant scientific literature1234. 🧪🔬


properties

IUPAC Name

3-(4-nitro-3-propan-2-yloxypyrazol-1-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O3/c1-7(2)16-9-8(13(14)15)6-12(11-9)5-3-4-10/h6-7H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQLGIKJMRGBDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NN(C=C1[N+](=O)[O-])CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)propan-1-amine

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